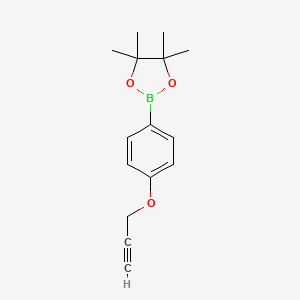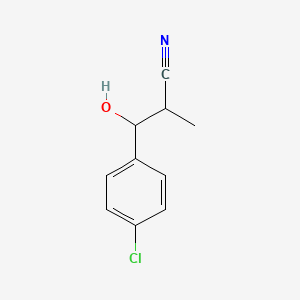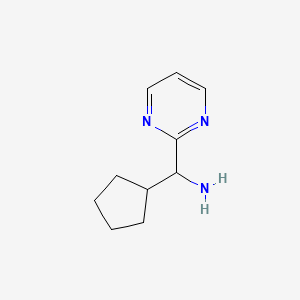
Cyclopentyl(pyrimidin-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentyl(pyrimidin-2-yl)methanamine is a chemical compound that features a cyclopentyl group attached to a pyrimidine ring via a methanamine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl(pyrimidin-2-yl)methanamine typically involves the reaction of a pyrimidine derivative with a cyclopentylamine. One common method involves the condensation of a pyrimidine amine derivative with a cyclopentyl derivative in the presence of a suitable solvent and catalyst. For example, the reaction can be carried out in ethylene glycol with a catalyst such as sodium ethoxide or sodium methoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl(pyrimidin-2-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds such as aldehydes and ketones.
Substitution: The amine group in this compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product. Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: The major products formed from the oxidation of this compound are aldehydes and ketones.
Substitution: The major products depend on the nucleophile used in the reaction. For example, using an alkyl halide can result in the formation of an N-alkylated product.
Scientific Research Applications
Cyclopentyl(pyrimidin-2-yl)methanamine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Organic Synthesis: This compound can be used in the synthesis of complex organic molecules, serving as a versatile intermediate in various synthetic pathways.
Material Science: The compound’s unique structure can be exploited in the design and synthesis of novel materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Cyclopentyl(pyrimidin-2-yl)methanamine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The exact pathways and targets involved can vary based on the specific derivative or analog being studied .
Comparison with Similar Compounds
Similar Compounds
Pyridin-2-yl-methanamine: This compound is structurally similar but features a pyridine ring instead of a pyrimidine ring.
Cyclopentylamine: This compound lacks the pyrimidine ring and consists only of the cyclopentyl group attached to an amine.
Uniqueness
Cyclopentyl(pyrimidin-2-yl)methanamine is unique due to the presence of both the cyclopentyl and pyrimidine moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
cyclopentyl(pyrimidin-2-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c11-9(8-4-1-2-5-8)10-12-6-3-7-13-10/h3,6-9H,1-2,4-5,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGOQJSBCMWTQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=NC=CC=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
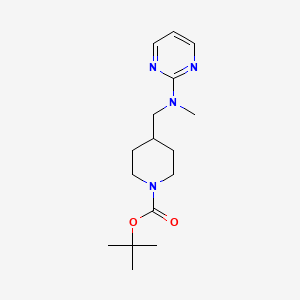
![3-methoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2946235.png)
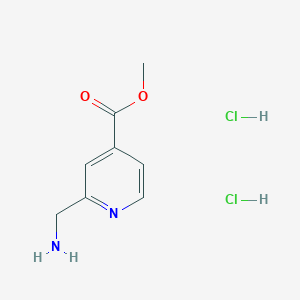
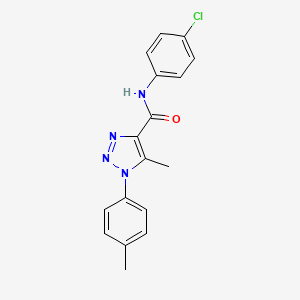
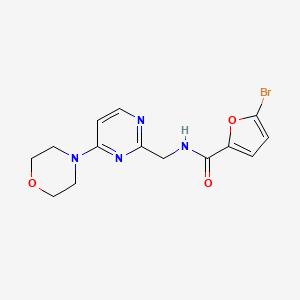
![2-[1-(Methanesulfonylmethyl)cyclopropyl]ethan-1-amine hydrochloride](/img/structure/B2946243.png)
![N-(4-chloro-2-fluorophenyl)-2-((3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2946244.png)
![8-(3-(azepan-1-yl)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2946246.png)
![2-{[4-(Morpholinomethyl)-2-nitrophenyl]sulfanyl}-1,3-benzothiazole](/img/structure/B2946247.png)
![Ethyl (Z)-2-cyano-3-[2-methoxy-4-(N-phenylanilino)phenyl]prop-2-enoate](/img/structure/B2946249.png)


